11-酮富希酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

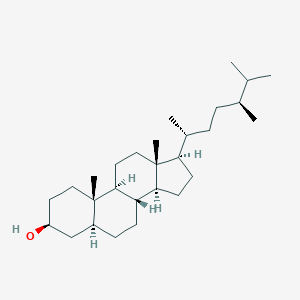

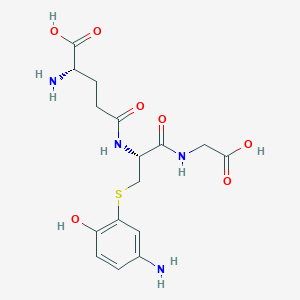

11-Keto Fusidic Acid is a natural product found in Ramularia coccinea with data available.

科学研究应用

抗菌活性

11-酮富希酸对金黄色葡萄球菌具有强抗菌活性,其MIC值为0.078 μg/mL . 这表明它可用于治疗由该细菌引起的感染。

类固醇酯

11-酮富希酸是一种类固醇酯 . 类固醇酯因其抗炎、免疫抑制和抗增殖特性而常用于医药领域。

物种的代谢产物

它在C57BL/6小鼠品系的肠道中被发现 . 这表明它可能在该物种的代谢中发挥作用。

AChE抑制剂的潜在脱靶

有一些证据表明11-酮富希酸可能是乙酰胆碱酯酶 (AChE) 抑制剂的脱靶 . 这可能对开发治疗阿尔茨海默病等疾病的药物产生影响。

在真菌代谢中的潜在作用

在巴西球虫真菌的整个生物体中发现了11-酮富希酸 . 这表明它可能在该物种的代谢中发挥作用。

在药物开发中的潜在作用

作用机制

Target of Action

11-Ketofusidic acid, also known as 11-Monoketofusidic acid, is a potent antibacterial agent . Its primary target is Staphylococcus aureus , a common bacterium that can cause a variety of infections .

Mode of Action

It is known to exhibit strong antibacterial activity . It is believed to interact with its target bacterium, leading to changes that inhibit the bacterium’s ability to proliferate .

Biochemical Pathways

Given its antibacterial activity, it is likely that it interferes with essential bacterial processes, such as protein synthesis or cell wall formation .

Pharmacokinetics

It is known that the compound has a molecular weight of 51469 , which may influence its bioavailability and distribution within the body.

Result of Action

The primary result of 11-Ketofusidic acid’s action is the inhibition of bacterial growth, specifically Staphylococcus aureus . This makes it a valuable tool in the treatment of infections caused by this bacterium.

属性

CAS 编号 |

16711-91-4 |

|---|---|

分子式 |

C31H46O6 |

分子量 |

514.7 g/mol |

IUPAC 名称 |

(2Z)-2-[(3R,4S,5S,8S,9S,10S,13R,14S,16S)-16-acetyloxy-3-hydroxy-4,8,10,14-tetramethyl-11-oxo-1,2,3,4,5,6,7,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |

InChI |

InChI=1S/C31H46O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-23,25,27,33H,8,10-16H2,1-7H3,(H,35,36)/b26-20-/t18-,21-,22-,23+,25-,27-,29-,30-,31-/m0/s1 |

InChI 键 |

RLYFYROONDDGHK-DMLPZSAWSA-N |

SMILES |

CCC(=O)OC1CC2(C3CCC4C(C(CCC4(C3C(=O)CC2C1=C(CCC=C(C)C)C(=O)O)C)O)C)C |

手性 SMILES |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)C(=O)C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)C |

规范 SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(=O)CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C |

同义词 |

(3α,4α,8α,9β,13α,14β,16β,17Z)-16-(Acetyloxy)-3-hydroxy-11-oxo-29-nordammara-17(20),24-dien-21-oic Acid; 11-Oxofusidic Acid; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions the identification of 24,25-dioxy-11-monoketofusidic acid salts as a product of sodium fusidate inactivation. What is the significance of this finding in relation to the stability of sodium fusidate?

A1: The identification of 24,25-dioxy-11-monoketofusidic acid salts as a degradation product of sodium fusidate under oxidative conditions [] reveals a key pathway for the drug's instability. This finding highlights the susceptibility of sodium fusidate to oxidation, particularly in environments with low humidity. Understanding this degradation pathway allows for the development of strategies to mitigate oxidation and improve the stability of sodium fusidate formulations. For instance, the study suggests the use of antioxidants like sodium sulfite and metabisulfite as potential stabilizers.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。